molecular formula C15H16FNO B3173268 5-Fluoro-2-(4-isopropylphenoxy)aniline CAS No. 946775-08-2

5-Fluoro-2-(4-isopropylphenoxy)aniline

Cat. No.: B3173268
CAS No.: 946775-08-2
M. Wt: 245.29 g/mol
InChI Key: RTSLEPXHEMMDLZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-fluoro-2-(4-propan-2-ylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10(2)11-3-6-13(7-4-11)18-15-8-5-12(16)9-14(15)17/h3-10H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSLEPXHEMMDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4-isopropylphenoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 4-isopropylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic aromatic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(4-isopropylphenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₅H₁₆FNO
  • Molecular Weight : ~245.3 g/mol (estimated based on formula) .
  • Key Features: Aniline backbone with a fluorine substituent at the 5-position. Phenoxy group at the 2-position, bearing a 4-isopropyl substituent.

This compound is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure balances lipophilicity (via the isopropylphenoxy group) and electronic effects (via fluorine) for optimized binding and metabolic stability .

Comparison with Similar Compounds

Substituted Phenoxy Anilines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Properties/Applications References
5-Fluoro-2-(4-isopropylphenoxy)aniline C₁₅H₁₆FNO ~245.3 4-isopropylphenoxy, 5-fluoro Intermediate in kinase inhibitors
5-Chloro-2-(4-isopropylphenoxy)aniline C₁₅H₁₆ClNO 261.75 4-isopropylphenoxy, 5-chloro Higher molecular weight; enhanced electrophilicity
5-Fluoro-2-(2-isopropyl-5-methylphenoxy)aniline C₁₆H₁₈FNO ~259.3 2-isopropyl-5-methylphenoxy, 5-fluoro Increased steric hindrance; altered solubility
5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline C₁₆H₁₈FNO ~259.3 5-isopropyl-2-methylphenoxy, 5-fluoro Isomer-dependent reactivity in coupling reactions

Key Observations :

  • Substituent Position : The 4-isopropyl group in the target compound minimizes steric clashes compared to 2-isopropyl or 5-methyl analogs, favoring synthetic accessibility and receptor interactions .

Heterocyclic and Aliphatic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Properties/Applications References
5-Fluoro-2-(1H-imidazol-1-yl)aniline C₉H₈FN₃ 177.17 Imidazole substituent Antibacterial applications (melioidosis)
5-Fluoro-2-(4-methylpiperidin-1-yl)aniline C₁₂H₁₇FN₂ 208.28 Aliphatic amine substituent Increased basicity; improved solubility
5-Fluoro-2-[2-(thiophen-2-yl)ethoxy]aniline C₁₂H₁₂FNOS 237.30 Thiophene-ethoxy group Enhanced π-π stacking potential

Key Observations :

  • Heterocyclic vs. Phenoxy Groups: Imidazole or thiophene substituents introduce heteroatoms (N, S) that modify electronic properties and binding modes. For example, the imidazole analog (C₉H₈FN₃) shows specificity in bacterial targets .
  • Aliphatic vs. Aromatic Substituents : Piperidine or pyrrolidine derivatives (e.g., 5-fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline) exhibit higher solubility in aqueous media due to amine basicity, making them suitable for formulations requiring bioavailability .

Isomeric and Positional Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Impact on Properties References
5-Fluoro-2-(4-isopropylphenoxy)aniline C₁₅H₁₆FNO ~245.3 5-F, 2-phenoxy (4-isoPr) Optimal balance of lipophilicity and reactivity
2-Fluoro-5-(4-isopropylphenoxy)aniline C₁₅H₁₆FNO ~245.3 2-F, 5-phenoxy (4-isoPr) Altered electronic distribution; potential for different binding motifs
5-Nitro-2-fluoroaniline C₆H₅FN₂O₂ 156.11 Nitro group at 5-position High reactivity for electrophilic substitution

Key Observations :

  • Positional Isomerism : Fluorine placement (5- vs. 2-position) significantly affects electronic properties. The 5-fluoro isomer in the target compound directs electrophilic reactions to the ortho/para positions of the aniline ring .
  • Functional Group Interplay: Nitro groups (as in 5-nitro-2-fluoroaniline) increase reactivity but reduce stability compared to the isopropylphenoxy-substituted target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-2-(4-isopropylphenoxy)aniline
Reactant of Route 2
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5-Fluoro-2-(4-isopropylphenoxy)aniline

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